molecular formula C10H12ClNO4S B2516285 N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine CAS No. 362715-18-2

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2516285
CAS No.: 362715-18-2
M. Wt: 277.72
InChI Key: KZFDQAGVVPBQRW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a chloro-substituted phenyl ring, a methylsulfonyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline, methylsulfonyl chloride, and glycine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials and reagents.

    Optimized reaction conditions: Including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl-substituted phenyl ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It is used as a tool compound to study the effects of glycine derivatives on cellular processes and signaling pathways.

    Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and the methylsulfonyl group contribute to its binding affinity and specificity. The glycine moiety may play a role in modulating the compound’s activity by interacting with amino acid transporters or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.

    N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)valine: Similar structure but with a valine moiety instead of glycine.

Uniqueness

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7-3-4-8(11)5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFDQAGVVPBQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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